![molecular formula C10H12ClNO B3035097 2-chloro-N-methyl-N-(3-methylphenyl)acetamide CAS No. 30264-75-6](/img/structure/B3035097.png)
2-chloro-N-methyl-N-(3-methylphenyl)acetamide
Overview
Description
“2-chloro-N-methyl-N-(3-methylphenyl)acetamide” is a biochemical used for proteomics research . Its molecular formula is C10H12ClNO and has a molecular weight of 197.66 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-N-methyl-N-(3-methylphenyl)acetamide” are not available, it’s known that similar compounds like “2-Chloro-N-methoxy-N-methylacetamide” are used in the preparation of biologically active compounds .Scientific Research Applications
Anti-Inflammatory Activity
2-chloro-N-methyl-N-(3-methylphenyl)acetamide: was synthesized through the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride. In vitro studies evaluated its anti-inflammatory activity, demonstrating superior efficacy compared to the standard drug, ibuprofen . This compound could be a promising candidate for developing novel anti-inflammatory agents.
Antioxidant Properties
Hydroxycoumarins, including derivatives of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide, exhibit strong antioxidant effects by scavenging reactive oxygen species. These properties make them valuable in combating oxidative stress .
Isosteric Replacement in Drug Design
Chlorine atoms, commonly used in pharmaceuticals, can serve as metabolically stable isosteres. Replacing hydrogen atoms with chlorine can enhance drug potency and solubility. Investigating the use of 2-chloro-N-methyl-N-(3-methylphenyl)acetamide as an isostere could lead to innovative hybrid molecules in drug development .
properties
IUPAC Name |
2-chloro-N-methyl-N-(3-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8-4-3-5-9(6-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULDOFRVCWOVGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(3-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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